molecular formula C17H20O3 B5055512 1-ethyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene

1-ethyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene

Cat. No.: B5055512
M. Wt: 272.34 g/mol
InChI Key: HDPDQZBLSDSWEH-UHFFFAOYSA-N
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Description

1-Ethyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene is an organic compound characterized by its aromatic structure It is a derivative of benzene, featuring an ethyl group and a complex ether linkage involving a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene typically involves a multi-step process. One common method includes the alkylation of 4-methoxyphenol with ethyl bromide to form 4-ethyl-4-methoxyphenol. This intermediate is then subjected to an etherification reaction with 2-(4-methoxyphenoxy)ethanol under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions are crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

1-Ethyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene involves its interaction with specific molecular targets. The compound’s aromatic structure allows it to participate in π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and signaling pathways. The ether linkages may also enable hydrogen bonding with biological macromolecules, influencing their function .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene is unique due to its combination of an ethyl group, a methoxy group, and an ether linkage, providing a balance of hydrophobic and hydrophilic properties. This makes it a versatile compound for various chemical and biological applications.

Properties

IUPAC Name

1-ethyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c1-3-14-4-6-16(7-5-14)19-12-13-20-17-10-8-15(18-2)9-11-17/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPDQZBLSDSWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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